

Illuminating Mycobacterium tuberculosis: Live-Cell Imaging with the Ddan-MT Probe

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Compound of Interest		
Compound Name:	Ddan-MT	
Cat. No.:	B12377472	Get Quote

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals in the field of tuberculosis.

Introduction: The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), necessitates the development of novel therapeutic strategies. A promising target for new anti-TB drugs is Methionine Aminopeptidase 1 (MtMET-AP1), a crucial hydrolase for bacterial proliferation. To facilitate the study of this enzyme and the screening of its inhibitors, a novel near-infrared (NIR) fluorescent probe, **Ddan-MT**, has been developed. This document provides detailed application notes and protocols for the use of **Ddan-MT** in the live-cell imaging of M. tuberculosis, enabling real-time monitoring of endogenous MtMET-AP1 activity.[1][2]

I. Overview of the Ddan-MT Probe

The **Ddan-MT** probe is an enzymatically activated NIR fluorescent probe designed for the rapid and highly selective detection of MtMET-AP1 activity in living M. tuberculosis. Its mechanism of action is based on the specific recognition and cleavage by MtMET-AP1, which triggers a fluorescent response. This allows for a visual and quantitative assessment of the enzyme's activity, making it a valuable tool for high-throughput screening of potential MtMET-AP1 inhibitors.[1][2]

Quantitative Data of Ddan-MT Probe



Property	Value	Reference
Probe Name	Ddan-MT	[1][2]
Target Enzyme	Methionine Aminopeptidase 1 (MtMET-AP1)	[1][2]
Organism	Mycobacterium tuberculosis	[1][2]
Probe Type	Enzymatically activated near- infrared fluorescent probe	[1][2]
Application	Real-time monitoring of endogenous MtMET-AP1 activity, High-throughput screening of inhibitors	[1][2]

II. Experimental Protocols

A. Preparation of M. tuberculosis Cultures

- Bacterial Strain: Mycobacterium tuberculosis H37Ra is a commonly used strain for these experiments.
- Culture Medium: Grow M. tuberculosis H37Ra in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase), and 0.05% (v/v) Tween 80.
- Incubation: Incubate the cultures at 37°C with constant shaking until they reach the midlogarithmic growth phase (OD600 of 0.6-0.8).

B. Live-Cell Imaging of M. tuberculosis with Ddan-MT

- Harvesting Bacteria: Pellet the M. tuberculosis cells from the culture by centrifugation at 4000 rpm for 10 minutes.
- Washing: Wash the bacterial pellet twice with sterile phosphate-buffered saline (PBS, pH 7.4).
- Resuspension: Resuspend the washed bacteria in PBS to an OD600 of 0.5.



- Probe Incubation: Add **Ddan-MT** probe to the bacterial suspension to a final concentration of $10~\mu M$.
- Incubation: Incubate the mixture at 37°C for 30 minutes in the dark.
- Imaging: After incubation, mount a small volume of the bacterial suspension on a microscope slide.
- Microscopy: Visualize the stained bacteria using a fluorescence microscope with appropriate NIR filters.

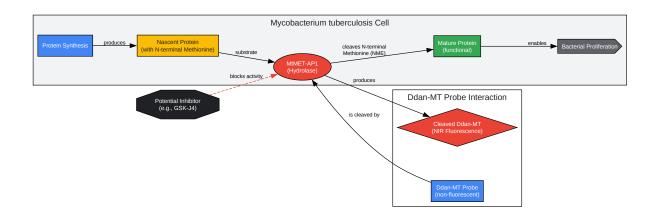
C. High-Throughput Screening of MtMET-AP1 Inhibitors

- Bacterial Preparation: Prepare the M. tuberculosis H37Ra suspension as described in section II.A.
- Compound Library: Prepare a library of potential inhibitor compounds at desired screening concentrations.
- Treatment: Add the compounds from the library to the bacterial suspension and incubate for a specified period (e.g., 24 hours) at 37°C.
- Probe Addition: After the treatment period, add the **Ddan-MT** probe to each well to a final concentration of 10 μ M.
- Incubation: Incubate for 30 minutes at 37°C in the dark.
- Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. A
 decrease in fluorescence intensity compared to the untreated control indicates potential
 inhibition of MtMET-AP1.
- Hit Validation: Promising candidates can be further validated through dose-response studies and other biochemical assays. The minimum inhibitory concentrations (MICs) of identified inhibitors such as GSK-J4 hydrochloride, JX06, and lavendustin C against M. tuberculosis H37Ra have been reported to be less than 5 μM.[1]

III. Visualizations



Signaling Pathway of MtMET-AP1 and Ddan-MT Probe Interaction

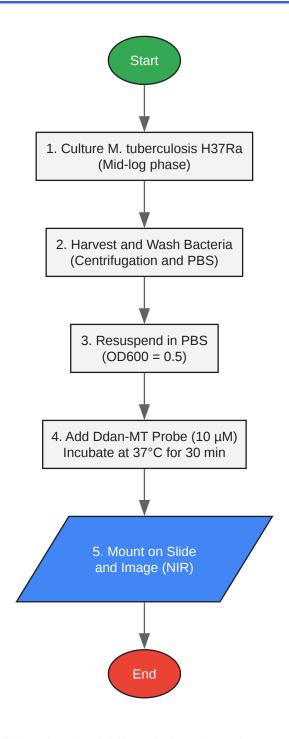


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Caption: MtMET-AP1 pathway in M. tuberculosis and **Ddan-MT** probe activation.

Experimental Workflow for Live-Cell Imaging





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Caption: Workflow for live-cell imaging of M. tuberculosis with **Ddan-MT**.

IV. Concluding Remarks

The **Ddan-MT** probe represents a significant advancement in the study of M. tuberculosis, providing a powerful tool for the real-time visualization of MtMET-AP1 activity in living bacteria. The protocols and data presented here offer a comprehensive guide for researchers to utilize



this technology for fundamental research and for the discovery of novel anti-TB agents. The ability to perform high-throughput screening with a direct visual output of enzyme activity can accelerate the identification of new drug candidates that target this essential mycobacterial enzyme.

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References

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